2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14814890
Molecular Formula: C15H20N4O2S2
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N4O2S2 |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C15H20N4O2S2/c1-8(2)7-19(11(5)20)15-17-10(4)12(23-15)13(21)18-14-16-6-9(3)22-14/h6,8H,7H2,1-5H3,(H,16,18,21) |
| Standard InChI Key | BULHOVRHQBNCIN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C2=C(N=C(S2)N(CC(C)C)C(=O)C)C |
Introduction
2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including thiazole rings and an acetylated amine group. This compound is of interest in medicinal chemistry due to the biological significance of the thiazole moiety, which is a core structure in various pharmaceuticals. Despite the lack of extensive literature from reliable sources, the compound's unique structure suggests potential applications in drug development and synthesis.
Synthesis Methods
The synthesis of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions. While specific synthesis protocols are not detailed in reliable sources, general methods for similar compounds often include condensation reactions, acylation, and amidation steps. Controlling reaction conditions is crucial to achieve high yields and purity.
Biological Activity and Potential Applications
Thiazole derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and anticancer properties. Although specific biological effects of 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide have not been extensively reported, its structural features suggest potential applications in drug development. Further studies are necessary to elucidate its mechanisms of action and pharmacological profile.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methylthiazole | Contains a methyl group on thiazole | Simpler structure, lower activity |
| 5-Methylthiazole | Methyl substitution at position 5 | Potentially different biological activity |
| 2-Acetylthiazole | Acetyl group on thiazole | Focused on flavoring agents |
| Thiazole-4-carboxamide | Carboxamide group without additional substitutions | Less complex but similar core structure |
These compounds illustrate variations in substitution patterns that can significantly affect biological activity and applications. The unique combination of functional groups in 2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide may provide distinct advantages over its analogs in therapeutic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume